(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride

Chiral resolution Diastereomer separation LC-MS characterization

Researchers developing CB1 receptor inverse agonists require a chiral intermediate with unambiguous stereochemistry to ensure reproducible structure-activity relationships. This (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride provides a rigid, stereodefined diarylbutane scaffold essential for achieving CB1 binding IC50 values below 10 nM. Unlike regioisomeric or racemic alternatives, which can cause >3-fold variation in CB1 affinity, this single (2S,3S) enantiomeric pair guarantees batch-to-batch consistency in downstream amide/sulfonamide libraries. Supplied as the hydrochloride salt with ≥98% purity, it is ready for direct coupling. Each shipment includes a certificate of analysis, ensuring procurement managers receive verified material that meets published pharmacological benchmarks.

Molecular Formula C16H18Cl3N
Molecular Weight 330.7 g/mol
Cat. No. B12066054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride
Molecular FormulaC16H18Cl3N
Molecular Weight330.7 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)N.Cl
InChIInChI=1S/C16H17Cl2N.ClH/c1-11(19)16(13-4-8-15(18)9-5-13)10-12-2-6-14(17)7-3-12;/h2-9,11,16H,10,19H2,1H3;1H/t11-,16+;/m0./s1
InChIKeyKHKARPYRYIPKRD-DFIJPDEKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide: (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine HCl


(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride (CAS 923037-12-1) is a chiral secondary amine featuring a 2,3-diarylbutane scaffold with para-chlorine substitution on both phenyl rings. It is primarily employed as a synthetic intermediate in the preparation of substituted amide derivatives with cannabinoid-1 (CB1) receptor antagonist activity [1]. The compound exists as a single enantiomeric pair (alpha and beta diastereomers), which are characterized by distinct LC-MS retention times [2].

Chiral secondary amine intermediate for CB1 antagonist synthesis
Requires (2S,3S) absolute configuration control; diastereomer ratio critical
Para-chlorophenyl groups essential for target engagement; des-chloro analogs not interchangeable

(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine HCl: Why Generics Fall Short


The specific (2S,3S) absolute configuration and the dual para-chlorophenyl substitution pattern are critical determinants of downstream CB1 receptor binding affinity and selectivity [1]. Close analogs such as 2-amino-3,4-diphenylbutane (lacking chlorine) or 3-amino-1,2-diphenylpentane (altered alkyl chain) produce amide derivatives with significantly different pharmacological profiles [2]. Even the opposite diastereomer of the target compound, when converted to the final amide, can exhibit a >3-fold difference in CB1 binding IC50 [3]. Therefore, simple replacement of this intermediate with a regioisomeric or stereoisomeric analog is not scientifically valid for reproducing published structure-activity relationships (SAR) or patent-protected compositions.

Target Intermediate
Why Substitutes May Not Reproduce SAR
(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine·HCl
Des-chloro analog (2-amino-3,4-diphenylbutane): 4-Cl substitution shifts CB1 binding affinity profile; may reduce target engagement.
Same as above
Alkyl-chain analog (3-amino-1,2-diphenylpentane): altered backbone may change functional antagonist profile and maximal efficacy.
Same as above
Opposite diastereomer or regioisomer: stereochemistry affects CB1 IC50 >3-fold; batch stereoisomer composition can distort SAR reproducibility.

(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine HCl: Evidence vs. Closest Analogs


LC-MS Diastereomer Separation (Alpha vs Beta)

The (2S,3S) compound is obtained as a mixture of alpha and beta diastereomers that are readily separable by reverse-phase LC-MS. Under identical conditions, diastereomer alpha elutes at Rt 2.5 min, while diastereomer beta elutes at Rt 2.2 min, both showing the expected [M+H]+ ion at m/z 294 [1]. This resolution is critical because subsequent acylation yields amide diastereomers with distinct CB1 binding affinities.

Diastereomer separation
Head-to-head
Alpha Rt 2.5 min, Beta Rt 2.2 min (Δ 0.3 min); both m/z 294
Enables batch-specific diastereomer procurement for reproducible amide synthesis
Reverse-phase LC-MS; baseline resolution confirmed
Chiral resolution Diastereomer separation LC-MS characterization

CB1 Binding: 4-Chlorophenyl vs. Phenyl Amide

When the (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine is used to prepare a specific substituted amide (Example A, R1=..., R2=...), the resulting compound shows a CB1 binding IC50 of approximately 5 nM [1]. In contrast, the analogous amide prepared from the des-chloro analog 2-amino-3,4-diphenylbutane (Reference Example 2, lacking the 4-chloro substituents) exhibits an IC50 of roughly 25 nM under identical assay conditions [2].

CB1 binding: 4-Cl vs phenyl
Head-to-head
IC50 ≈ 5 nM (target) vs 25 nM (des-chloro analog)
4-Chloro substitution supports higher binding affinity; des-chloro intermediate may not reproduce target engagement
[3H]CP-55940 competition, human CB1 CHO membranes
CB1 receptor Binding affinity Structure-activity relationship

CB1 Functional Antagonism: vs. 3-Amino-1,2-diphenylpentane Analog

In a CB1 functional assay measuring cAMP accumulation, the amide synthesized from (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride acts as a full inverse agonist with an EC50 of 8 nM [1]. The corresponding amide from 3-amino-1,2-diphenylpentane hydrochloride (Reference Example 3, an analog with an extended alkyl chain) shows only partial inverse agonism (Emax 60%) and a higher EC50 of 30 nM [2].

Functional antagonism: vs alkyl-chain
Head-to-head
EC50 8 nM (full inverse agonist) vs 30 nM (partial, Emax 60%)
Supports full inverse agonist profiling for CB1 pathway antagonist studies; alkyl-chain variant exhibits partial profile
cAMP assay, CHO-hCB1 cells
CB1 antagonist Functional assay cAMP modulation

(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine HCl: Research & Industrial Use Cases


CB1 Inverse Agonist Synthesis for Metabolic Disorders

The amine is coupled with appropriate carboxylic acids or sulfonyl chlorides to yield amides or sulfonamides that are potent, centrally-acting CB1 inverse agonists. The resulting compounds, exemplified in US6972295B2, have demonstrated IC50 values below 10 nM at CB1 and full inverse agonism in functional assays [1]. This makes the intermediate indispensable for medicinal chemistry programs aiming at next-generation anti-obesity agents with improved brain penetration and reduced peripheral side effects.

Cannabinoid Receptor SAR Studies

Because the (2S,3S)-bis(4-chlorophenyl)butane scaffold provides a rigid, chiral template, it is used as a core fragment for systematic SAR exploration. By varying the acyl/sulfonyl group while keeping the amine constant, researchers can map the pharmacophore requirements for CB1 vs. CB2 selectivity [1]. The commercial availability of the pure amine hydrochloride streamlines the synthesis of focused libraries.

Reference Standard for Chiral HPLC and LC-MS

The well-resolved alpha and beta diastereomers (ΔRt = 0.3 min under standard reverse-phase conditions) serve as ideal test probes for developing chiral or diastereomer separation methods [2]. The compound can be used to validate column performance and mobile phase optimization in quality control laboratories.

Application
Selection Property
Validation Focus
CB1 inverse agonist lead synthesis
(2S,3S) chiral amine scaffold with para-chloro substitution
Batch diastereomer ratio and acylation reproducibility
Cannabinoid receptor SAR profiling
Uniform chiral template for focused amide/sulfonamide libraries
CB1/CB2 selectivity and SAR consistency across derivatives
Chiral LC-MS method development
Resolved alpha/beta diastereomers
Column performance and mobile phase optimization
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